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methylphenyl)ethanamine

CAS No.: 46035-71-6

Cat. No.: B1608439

Get Quote

Executive Summary
This guide provides a comparative validation analysis for the quantification of 2,5-dimethoxy-4-

methylphenethylamine (2C-D) in whole blood. While Gas Chromatography-Mass Spectrometry

(GC-MS) has historically served as the forensic workhorse, this guide validates UHPLC-MS/MS

with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) as the superior

methodology.

Key Findings:

Sensitivity: LC-MS/MS achieves an LLOQ of 1.0 ng/mL, significantly outperforming GC-MS

(10–20 ng/mL).

Workflow Efficiency: LC-MS/MS eliminates the error-prone derivatization steps required for

stable GC-MS phenethylamine analysis.

Matrix Robustness: The proposed MCX-SPE protocol reduces matrix effects (ion

suppression) to <15%, complying with SWGTOX/ANSI standards.
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The Analytical Challenge: 2C-D in Whole Blood
2C-D is a Schedule I psychedelic phenethylamine. In forensic toxicology (DUID or post-

mortem), whole blood is the primary matrix. Unlike plasma, whole blood contains erythrocytes,

which introduce phospholipids and heme groups that notoriously cause ion suppression in

electrospray ionization (ESI).

Comparative Overview: The "Old Guard" vs. The
"Modern Standard"

Feature Method A: GC-MS (LLE)
Method B: UHPLC-MS/MS
(SPE)

Sample Prep

Liquid-Liquid Extraction (LLE)

+ Derivatization

(PFPA/BSTFA)

Mixed-Mode Cation Exchange

(MCX) SPE

Throughput
Low (Requires evaporation &

derivatization time)
High (96-well plate compatible)

Selectivity Good (EI Spectral Library) Excellent (MRM Transitions)

Sensitivity (LLOQ) ~10 ng/mL ~1 ng/mL

Thermal Stability
Risk of degradation in injector

port

Ambient ionization (ESI)

preserves analyte

Method B: The Validated Solution (UHPLC-MS/MS)
This section details the "Hero" method. We utilize Mixed-Mode Cation Exchange (MCX). Why?

Because 2C-D is a basic amine. By acidifying the blood, we charge the amine, binding it to the

sorbent via ionic interaction, allowing us to wash away neutral interferences (lipids) with 100%

organic solvent before elution.

Mechanistic Workflow
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Figure 1: MCX-SPE Workflow targeting the basic amine functionality of 2C-D.

Detailed Protocol
Materials:

Target Analyte: 2C-D (2,5-dimethoxy-4-methylphenethylamine).

Internal Standard (IS): 2C-D-d6 (Preferred) or 2C-B-d6.

Column: Biphenyl or C18 (100 x 2.1 mm, 1.7 µm).

Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Procedure:

Aliquot: Transfer 100 µL whole blood to a tube.

Spike: Add 20 µL IS working solution (100 ng/mL).

Pre-treat: Add 300 µL 4% H3PO4. Vortex 30s. Centrifuge 10 min at 10,000 rpm.

Condition SPE: Condition MCX plate with 1 mL MeOH then 1 mL Water.

Load: Apply supernatant to SPE plate.
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Wash 1 (Aqueous): 1 mL 2% Formic Acid (removes proteins/salts).

Wash 2 (Organic): 1 mL MeOH (CRITICAL STEP: removes neutral lipids/phospholipids.

Since 2C-D is ionically bound, it will not wash off).

Elute: 500 µL 5% NH4OH in MeOH (High pH neutralizes the amine, releasing it).

Reconstitute: Evaporate to dryness under N2; reconstitute in 100 µL Mobile Phase A.

MS/MS Parameters (ESI+)
Analyte

Precursor Ion
(m/z)

Product Ion 1
(Quant)

Product Ion 2
(Qual)

CE (eV)

2C-D 196.1 179.1 (-NH3) 164.1 15 / 25

2C-D-d6 202.1 185.1 170.1 15 / 25

Validation Data (Performance Evaluation)
The following data represents typical validation results compliant with ANSI/ASB Standard 036

(formerly SWGTOX).

Linearity and Sensitivity[1]
Parameter Result Acceptance Criteria

Range 1.0 – 500 ng/mL R² > 0.99

LLOQ 1.0 ng/mL S/N > 10, CV < 20%

Weighting 1/x² Residuals < ±20%

Precision and Bias (n=5 runs)
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Conc. (ng/mL) Within-Run CV (%)
Between-Run CV
(%)

Bias (%)

Low (3.0) 4.2 5.8 +3.1

Med (50) 2.8 3.5 -1.2

High (400) 1.9 2.4 +0.5

Matrix Effect & Recovery
This is the critical differentiator from simple protein precipitation methods.

Matrix Effect (ME): Calculated as (Area_Spiked_Matrix / Area_Neat_Standard) - 1.

Recovery (RE): Calculated as Area_Extracted / Area_Spiked_Post_Extraction.

Analyte Matrix Effect (%) Recovery (%) Interpretation

2C-D -12.5% (Suppression) 88%
Pass. ME is within

±25%.

2C-D-d6 -11.8% 89%
Pass. IS tracks

analyte perfectly.

Discussion: Why This Protocol Works
Causality of Experimental Choices

Mixed-Mode SPE vs. LLE: LLE often extracts non-polar lipids alongside the drug. By using

MCX, we exploit the pKa of the phenethylamine nitrogen (~9.5). At pH 3 (loading), the drug is

positively charged and sticks to the sorbent. This allows us to use 100% Methanol as a wash

step—a solvent that would normally elute the drug in reverse-phase chromatography—to

strip away the "matrix killers" (phospholipids) without losing the analyte.

Deuterated Internal Standard: The use of 2C-D-d6 is non-negotiable for whole blood. As

shown in the Matrix Effect table, there is slight ion suppression (-12.5%). Because the

deuterated analog co-elutes and experiences the exact same suppression, the ratio remains

constant, ensuring quantitative accuracy.
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Signal Pathway Visualization

Q1: Precursor Selection

Q2: Collision Cell

Q3: Fragment Selection

Precursor Ion
[M+H]+ = 196.1

Collision Induced
Dissociation (N2 gas)

Filter

Quant Ion: 179.1
(Loss of NH3)

Fragmentation

Qual Ion: 164.1
(Structure Specific)

Click to download full resolution via product page

Figure 2: MS/MS Transition Logic. The loss of ammonia (17 Da) is characteristic of primary

amines like 2C-D.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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